3-C12-NBD-cholesterol
Description
Significance of Cholesterol Dynamics in Cellular Biology Research
Cholesterol is a vital lipid molecule, playing an essential role in numerous physiological and pathological processes. frontiersin.orgnih.gov It is a fundamental structural component of animal cell membranes, comprising up to 30-40% of the membrane's lipids. fau.eucsic.es Its presence is critical for the integrity, biosynthesis, and proper functioning of these membranes. frontiersin.orgnih.gov
One of cholesterol's most recognized roles is the modulation of membrane fluidity. labxchange.org The rigid steroid ring structure of cholesterol interacts with the fatty acid chains of phospholipids, preventing the membrane from becoming overly fluid at high temperatures and inhibiting excessive packing at low temperatures, thus acting as a dynamic stabilizer. labxchange.org It also makes membranes thicker and less permeable to small molecules. fau.eupnas.org
Beyond its structural role, cholesterol is a key player in the lateral organization of the membrane. It is a major component of specialized membrane microdomains known as lipid rafts. frontiersin.orgnih.govnih.gov These cholesterol- and sphingolipid-rich domains are thought to function as platforms for concentrating proteins involved in crucial cellular processes like signal transduction. frontiersin.orgcsic.eswikipedia.org By regulating the formation and stability of these rafts, cholesterol can influence a wide array of signaling pathways, including those involved in cell growth, adhesion, migration, and apoptosis. frontiersin.orgnih.gov
The movement and distribution of cholesterol within the cell—its trafficking—are highly dynamic and tightly regulated processes. nih.govportlandpress.com Cholesterol is not evenly distributed among organelles, and its transport between them is mediated by both vesicular and non-vesicular pathways. nih.govportlandpress.comfrontiersin.org Maintaining cholesterol homeostasis is critical, and its dysregulation is associated with numerous diseases, including cardiovascular disease and cancer. frontiersin.orgnih.gov Therefore, understanding the intricate dynamics of cholesterol in cellular membranes is of paramount importance in biomedical research.
Evolution of Fluorescent Cholesterol Probes: A Research Perspective
To study the complex behavior of cholesterol in living cells, researchers have developed a variety of fluorescent tools. Early approaches included the use of cholesterol-binding molecules like the polyene antibiotic filipin (B1216100). researchgate.netcuni.cz While useful for detecting endogenous cholesterol, filipin has significant limitations: it requires cell fixation, which prevents live-cell imaging, and its binding can disrupt the very membrane structure it is meant to study. cuni.czacs.org
The first generation of fluorescent cholesterol mimics included intrinsically fluorescent sterols like dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL). researchgate.netresearchgate.net These molecules are structurally very similar to cholesterol, differing only by the presence of additional double bonds in the steroid ring system, which confers their fluorescence. researchgate.net They are considered to be among the best mimics of natural cholesterol. cuni.cz However, their utility is hampered by significant drawbacks, including low fluorescence brightness, a high propensity for photobleaching, and the need for UV light for excitation, which can be damaging to cells and requires specialized equipment. researchgate.netresearchgate.netnih.gov
To overcome these limitations, researchers turned to attaching bright and photostable organic fluorophores, such as nitrobenzoxadiazole (NBD) and boron-dipyrromethene (BODIPY), to the cholesterol molecule. researchgate.netnih.gov Early versions of these probes, like 22-NBD-cholesterol and 25-NBD-cholesterol, involved attaching the fluorophore to the flexible alkyl tail (the hydrophobic end) of cholesterol. cuni.cznih.gov However, this design proved to be problematic. The bulky, polar NBD group buried within the hydrophobic core of the membrane bilayer significantly perturbs the probe's packing and behavior. nih.govccmb.res.in Consequently, these tail-labeled analogs often fail to accurately mimic the behavior and distribution of native cholesterol, sometimes partitioning preferentially into more disordered membrane regions rather than the ordered domains (lipid rafts) where cholesterol is enriched. nih.gov This led to the realization that the position of the fluorescent label is critical for creating a reliable cholesterol analog.
Rationale for Utilizing 3-Dodecanoyl-NBD-Cholesterol as a Core Research Tool
The challenges faced with earlier probes led to the development of improved designs, culminating in molecules like 3-Dodecanoyl-NBD-Cholesterol. This compound represents a significant advancement in the field of fluorescent cholesterol analogs and is widely used as a research tool for studying cholesterol metabolism and transport. glpbio.com
The key to its success lies in its specific chemical architecture. In 3-Dodecanoyl-NBD-Cholesterol, the hydrophilic NBD fluorophore is attached to the 3-hydroxyl group (the hydrophilic head) of the cholesterol molecule via a 12-carbon spacer chain. glpbio.comcaymanchem.cominterchim.fr This design has a crucial advantage: it allows the cholesterol steroid body to insert into the membrane and orient itself correctly within the bilayer, just like endogenous cholesterol. glpbio.comcaymanchem.com The fluorescent NBD group remains positioned at the membrane-water interface, outside the hydrophobic core of the bilayer. glpbio.com
This orientation is believed to model the behavior of natural cholesterol in membranes far more accurately than probes like 25-NBD-cholesterol, where the fluorophore is located at the hydrophobic terminus. glpbio.comcaymanchem.cominterchim.fr By mimicking the natural orientation and behavior of cholesterol, 3-Dodecanoyl-NBD-Cholesterol provides a more reliable way to track cholesterol's interactions with proteins, its uptake and utilization by cells, and its movement between different cellular compartments. glpbio.comscbt.com Its favorable fluorescent properties, with excitation and emission maxima around 465 nm and 535 nm respectively, make it readily detectable using standard fluorescence microscopy techniques. glpbio.comcaymanchem.com
Data Tables
Table 1: Properties of 3-Dodecanoyl-NBD-Cholesterol This interactive table summarizes the key chemical and physical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C45H70N4O5 | |
| Molecular Weight | 747.1 g/mol | |
| Excitation Maximum | ~465 nm | caymanchem.com |
| Emission Maximum | ~535 nm | caymanchem.com |
| Synonyms | 3-C12-NBD-Cholesterol, C-12 NBD Cholesterol | glpbio.com |
Table 2: Comparison of Fluorescent Cholesterol Probes This interactive table compares different generations of fluorescent probes used to study cholesterol.
| Probe Type | Example(s) | Advantages | Disadvantages | Source |
| Cholesterol-Binding | Filipin | Binds endogenous cholesterol | Requires cell fixation; can perturb membranes | researchgate.netcuni.cz |
| Intrinsically Fluorescent | DHE, CTL | Closely mimic cholesterol structure and behavior | Low brightness; UV excitation; photolabile | researchgate.netresearchgate.net |
| Tail-Labeled Extrinsic | 25-NBD-Cholesterol | Brighter than intrinsic probes | Poorly mimics cholesterol orientation and partitioning | nih.govccmb.res.in |
| Head-Labeled Extrinsic | 3-Dodecanoyl-NBD-Cholesterol | Good brightness; better mimics cholesterol orientation | Bulky fluorophore may still cause some perturbation | glpbio.comcaymanchem.com |
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H70N4O5/c1-31(2)16-15-17-32(3)36-21-22-37-35-20-19-33-30-34(25-27-44(33,4)38(35)26-28-45(36,37)5)53-41(50)18-13-11-9-7-6-8-10-12-14-29-46-39-23-24-40(49(51)52)43-42(39)47-54-48-43/h19,23-24,31-32,34-38,46H,6-18,20-22,25-30H2,1-5H3/t32-,34+,35+,36-,37+,38+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCIESALPKGCNM-QNKNOTAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H70N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design Principles and Chemical Engineering of 3 Dodecanoyl Nbd Cholesterol for Advanced Research Applications
Strategic Positioning of the Nitrobenzoxadiazole (NBD) Fluorophore for Optimal Fluorescent Signaling
The efficacy of a fluorescent cholesterol analog is critically dependent on the placement of the fluorophore. In the case of 3-Dodecanoyl-NBD-cholesterol, the nitrobenzoxadiazole (NBD) group is strategically attached to the hydrophilic 3-hydroxyl (-OH) group of the cholesterol molecule via a dodecanoyl spacer. This positioning is a deliberate design choice aimed at minimizing the structural and functional perturbations that a bulky fluorophore can induce on the cholesterol molecule's behavior within a lipid bilayer.
The NBD fluorophore itself is known for its environmental sensitivity; its fluorescence emission spectrum is dependent on the polarity of its surroundings. When positioned at the aqueous interface of the cell membrane, the NBD group's fluorescence can provide information about the local environment of the cholesterol headgroup. Research has shown that NBD-labeled lipids, where the fluorophore is located in the polar headgroup region of the bilayer, can be effective probes for membrane properties. This strategic placement allows the cholesterol moiety to insert into the membrane in a more natural orientation, with its hydrophobic steroid ring system and alkyl tail embedded in the lipid core and the hydrophilic headgroup near the surface.
In contrast, cholesterol analogs with the NBD fluorophore attached to the hydrophobic alkyl tail, such as 25-NBD-cholesterol, have been shown to adopt conformations where the fluorophore loops back towards the lipid/water interface. This can lead to a less authentic representation of cholesterol's orientation and interactions within the membrane. Therefore, the attachment at the 3-position is a key design principle for creating a more reliable cholesterol mimic.
Table 1: Comparison of Fluorophore Positioning on Cholesterol Analogs
| Compound | Fluorophore Attachment Site | Anticipated Membrane Orientation | Potential for Mimicking Native Cholesterol |
| 3-Dodecanoyl-NBD-Cholesterol | 3-hydroxyl group (hydrophilic head) | More authentic, with fluorophore at the membrane interface. | High |
| 25-NBD-Cholesterol | C-25 on the alkyl tail (hydrophobic tail) | Perturbed, with a tendency for the fluorophore to loop towards the interface. | Moderate to Low |
| 22-NBD-Cholesterol | C-22 on the alkyl tail (hydrophobic tail) | Can be a substrate for intracellular enzymes, but its ability to mimic cholesterol in bilayers has been questioned. | Variable |
Role of the Dodecanoyl Spacer in Facilitating Authentic Membrane Integration and Cholesterol Mimicry
The inclusion of a 12-carbon dodecanoyl spacer between the cholesterol molecule and the NBD fluorophore is another critical design element. This spacer serves multiple purposes, all aimed at enhancing the probe's ability to faithfully replicate the behavior of natural cholesterol.
Firstly, the spacer physically separates the bulky and polar NBD group from the cholesterol steroid ring system. This separation is crucial for minimizing steric hindrance that could interfere with the cholesterol moiety's interactions with neighboring lipids and membrane proteins. The flexibility of the acyl chain allows the cholesterol portion of the molecule to pack within the membrane in a manner that is more analogous to unlabeled cholesterol.
Secondly, the length of the spacer is important. A 12-carbon chain provides sufficient distance to position the NBD fluorophore in the aqueous environment outside the bilayer, while the cholesterol part remains properly oriented within the membrane. This design is considered superior to probes where the fluorophore is directly attached to the cholesterol, as it better preserves the critical interactions of the cholesterol molecule within the lipid environment. The careful optimization of the linker has been shown to be important for creating the best cholesterol mimic.
Synthetic Methodologies and Derivatization Strategies for Probe Optimization and Specificity
The synthesis of 3-Dodecanoyl-NBD-cholesterol typically involves an esterification reaction. The hydroxyl group at the 3-position of cholesterol serves as a convenient attachment point for the dodecanoyl spacer, which is in turn functionalized with the NBD fluorophore. This synthetic route is adaptable and allows for the creation of a variety of fluorescent lipid probes.
A general synthetic approach involves the following key steps:
Functionalization of the spacer: A 12-carbon fatty acid (dodecanoic acid) is modified to contain a reactive group at one end and the NBD moiety at the other. For instance, 12-aminododecanoic acid can be reacted with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to attach the fluorophore.
Activation of the functionalized spacer: The carboxylic acid group of the NBD-functionalized spacer is then activated to facilitate esterification. This can be achieved using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).
Esterification with cholesterol: The activated NBD-dodecanoic acid is then reacted with cholesterol, forming an ester linkage at the 3-hydroxyl position.
Derivatization strategies can be employed to optimize the probe for specific applications. For instance, the length of the spacer can be varied to fine-tune the position of the fluorophore relative to the membrane surface. Different linkers, such as carbamate (B1207046) linkages, have also been explored to assess their impact on the probe's partitioning into different membrane domains. These synthetic and derivatization approaches provide a versatile platform for developing fluorescent cholesterol analogs with tailored properties for investigating specific aspects of cholesterol biology.
Elucidation of Membrane Interactions and Lipid Bilayer Dynamics Utilizing 3 Dodecanoyl Nbd Cholesterol
Characterization of Incorporation and Orientation within Model and Biological Membranes
3-Dodecanoyl-NBD-Cholesterol is designed to incorporate into lipid membranes in a manner that reflects the orientation of natural cholesterol. caymanchem.cominterchim.fr The cholesterol moiety anchors the molecule within the hydrophobic core of the lipid bilayer, while the hydrophilic NBD group, separated by the flexible dodecanoyl spacer, is positioned at the hydrophilic end, near the membrane surface. caymanchem.cominterchim.fr This orientation is crucial for accurately reporting on the properties of the membrane's polar headgroup region. caymanchem.comresearchgate.net The dodecanoyl chain enhances the molecule's hydrophobicity, facilitating its stable incorporation into the lipid bilayer. scbt.com
Studies utilizing fluorescently tagged lipids like 3-Dodecanoyl-NBD-Cholesterol have been instrumental in examining interactions with membrane proteins, uptake by cells and liposomes, and in the development of assays for lipid metabolism. caymanchem.cominterchim.fr The placement of the NBD fluorophore at the hydrophilic end is considered an improvement over analogs like 25-NBD-cholesterol, where the fluorophore is attached to the hydrophobic tail, as it allows the cholesterol portion to orient more naturally within the bilayer. caymanchem.cominterchim.fr This proper orientation is essential for the probe to serve as a reliable reporter of cholesterol's behavior in both model and biological membranes. caymanchem.cominterchim.fr
Investigation of Influence on Lipid Bilayer Fluidity, Organization, and Phase Behavior
Cholesterol is a key regulator of membrane fluidity, and fluorescent analogs like 3-Dodecanoyl-NBD-Cholesterol are used to study its effects. nih.govlabxchange.org Cholesterol's impact on fluidity is temperature-dependent; at high temperatures, it decreases fluidity by restricting phospholipid movement, while at low temperatures, it increases fluidity by preventing tight packing of fatty acid chains. labxchange.org The rigid ring structure of cholesterol interacts with and immobilizes the regions of phospholipid fatty acid chains closest to the polar head groups, making the bilayer more rigid in that area. labxchange.orgmdpi.com
The presence of cholesterol can induce phase separation in lipid membranes, leading to the formation of distinct domains. mdpi.com These domains, often referred to as liquid-ordered (Lo) and liquid-disordered (Ld) phases, differ in their lipid packing and fluidity. researchgate.netnih.gov The NBD group of fluorescent probes is sensitive to the polarity of its environment, which allows for the monitoring of molecular packing and organization within the membrane. researchgate.net Studies have shown that with an increasing proportion of cholesterol (from 0-30 mol%), the diffusion coefficient of a DOPC lipid bilayer gradually decreases, indicating reduced fluidity. nih.gov Conversely, in a DPPC lipid bilayer, the diffusion coefficient slightly increases with the addition of cholesterol. nih.gov
Table 1: Effect of Cholesterol on Lipid Bilayer Diffusion Coefficients
| Lipid Bilayer Composition | Cholesterol Concentration (mol%) | Diffusion Coefficient (μm²/s) |
|---|---|---|
| DOPC | 0 | 1.30 ± 0.15 |
| DOPC | 30 | 0.28 ± 0.13 |
| DPPC | 0 | ~0 |
| DPPC | 30 | 0.45 ± 0.18 |
Data sourced from studies on the influence of cholesterol on the fluidity of supported lipid bilayers. nih.gov
Detailed Analysis of Partitioning within Heterogeneous Membrane Domains, including Lipid Rafts
A significant application of 3-Dodecanoyl-NBD-Cholesterol is in the study of its partitioning between different lipid domains, particularly lipid rafts. researchgate.netresearchgate.net Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, forming liquid-ordered (Lo) phases that are distinct from the surrounding liquid-disordered (Ld) phase. mdpi.comnih.gov
Fluorescence microscopy studies on model membranes, such as giant unilamellar vesicles (GUVs), have been used to quantify the partitioning of fluorescent lipid analogs. researchgate.netmpg.de The partitioning of cholesterol probes between Lo and Ld phases can be influenced by the linker connecting the fluorophore to the cholesterol molecule. researchgate.netnih.gov For instance, carbamate-linked NBD-cholesterol probes have shown a stronger preference for Lo domains compared to ester-linked probes, highlighting the importance of the probe's specific chemical structure. researchgate.netnih.gov
While many fluorescent lipid analogs tend to favor the disordered phase in synthetic model membranes, some, including certain NBD-labeled cholesterol derivatives, have been observed to partition into the ordered phase in more complex, cell-derived giant plasma membrane vesicles (GPMVs). mpg.de This suggests that the complex lipid and protein composition of biological membranes plays a crucial role in the partitioning behavior of these probes. mpg.de The ability of NBD-cholesterol probes to mimic the modest enrichment of native cholesterol in Lo domains and its displacement by ceramide has been demonstrated, providing a direct way to visualize the dynamic redistribution of cholesterol within phase-separated membranes. researchgate.netnih.gov
Table 2: Partitioning Preference of Fluorescent Lipid Analogs in GUVs
| Fluorescent Analog | Predicted Partitioning | Observed Partitioning in GUVs | %Lo |
|---|---|---|---|
| TF-Chol | Lo | Lo | >50% |
| Most other raft lipid analogs | Lo | Ld | <50% |
| NBD-Cholesterol (Carbamate-linked) | Lo | Shows modest enrichment in Lo | Varies |
Data compiled from studies on the partitioning of lipid analogs in model membranes. researchgate.netmpg.de
Applications in Investigating Intracellular Cholesterol Trafficking and Homeostasis Pathways
Methodologies for Monitoring Cellular Cholesterol Uptake Mechanisms
The study of how cells acquire cholesterol from their environment is fundamental to understanding lipid homeostasis. 3-Dodecanoyl-NBD-cholesterol provides a direct method for visualizing and quantifying this uptake process. Researchers typically introduce the fluorescent analog to the culture medium of cells, such as macrophages, which are central to lipid metabolism and the development of atherosclerosis. pubcompare.ai
The general methodology involves incubating the target cells with a specific concentration of 3-Dodecanoyl-NBD-cholesterol for a defined period. After incubation, the cells are washed to remove any unbound probe. The amount of internalized cholesterol analog is then measured. This can be accomplished through several techniques:
Fluorescence Microscopy: This qualitative and semi-quantitative method allows for the direct visualization of the probe's accumulation within the cells, providing spatial context to the uptake. pubcompare.ai
Microplate Readers: After lysing the cells, the total fluorescence can be measured in a plate reader for a high-throughput, quantitative assessment of uptake across many samples. pubcompare.ai
By manipulating experimental conditions, such as co-incubating with inhibitors or activators of specific uptake pathways, researchers can dissect the molecular machinery responsible for cholesterol import.
Table 1: Research Methodologies for Monitoring Cellular Cholesterol Uptake using 3-Dodecanoyl-NBD-cholesterol
| Cell Type | Compound Concentration | Incubation Time | Detection Method | Research Focus |
| Macrophages | 10 µg/mL | 6 hours | Fluorescence Microscopy | To evaluate the ability of macrophages to take up cholesterol. pubcompare.ai |
| Bone Marrow-Derived Macrophages (BMDMs) | 1 µg/mL | 6 hours | Flow Cytometry | To quantify cholesterol uptake and assess the impact of specific treatments. pubcompare.ai |
Analysis of Intracellular Cholesterol Distribution, Compartmentalization, and Localization
Once inside the cell, cholesterol is not static; it is actively transported between various organelles. Tracking this intracellular journey is crucial for understanding how cells manage their cholesterol levels. 3-Dodecanoyl-NBD-cholesterol enables the real-time observation of these trafficking pathways. medchemexpress.commedchemexpress.com
Following cellular uptake, the fluorescent analog's path can be followed using live-cell imaging techniques like confocal fluorescence microscopy. Studies have shown that the distribution pattern of NBD-cholesterol evolves over time. Initially, fluorescence is often observed in the cytoplasm and in the perinuclear region, which includes the Golgi apparatus and endoplasmic reticulum. nih.gov Over longer periods, the probe frequently accumulates in distinct, highly fluorescent puncta identified as lipid droplets, the primary sites for storing excess cholesterol as cholesteryl esters. nih.gov This observed trafficking from the cell periphery to internal storage compartments provides visual evidence of the complex network that governs cholesterol's intracellular fate. The ability of 3-Dodecanoyl-NBD-cholesterol to properly orient in membranes is critical for these studies, as it ensures the probe engages with the correct transport proteins and pathways. clinisciences.com
Assessment of Cellular Cholesterol Efflux Pathways and Regulation in In Vitro Systems
Cholesterol efflux, the process by which cells export excess cholesterol to extracellular acceptors, is a critical mechanism for preventing lipid overload and is a key step in reverse cholesterol transport. researchgate.net 3-Dodecanoyl-NBD-cholesterol is widely used in cell-based assays to measure the rate of cholesterol efflux. pubcompare.ainih.govspandidos-publications.com
The standard efflux assay protocol involves two main steps:
Loading: Cells, typically macrophages, are first incubated with 3-Dodecanoyl-NBD-cholesterol for several hours to label the intracellular cholesterol pools. pubcompare.aispandidos-publications.com
Eflux: After washing away the excess probe, the cells are incubated in a serum-free medium that contains specific cholesterol acceptors, such as Apolipoprotein A-I (apoA-I) or High-Density Lipoprotein (HDL). pubcompare.airesearchgate.net
Over the course of the efflux period, the amount of 3-Dodecanoyl-NBD-cholesterol released from the cells into the medium is measured using a fluorescence microplate reader. The amount of fluorescence remaining in the cells is also determined after cell lysis. pubcompare.airesearchgate.net The percentage of cholesterol efflux is then calculated as the ratio of fluorescence in the medium to the total fluorescence (medium + cell lysate). pubcompare.ai This quantitative assay is a powerful tool for screening compounds that may enhance or inhibit cholesterol efflux. spandidos-publications.comspandidos-publications.com
Table 2: Published Experimental Parameters for Cholesterol Efflux Assays
| Cell Type | Loading Conditions | Efflux Acceptors | Efflux Incubation Time | Research Question |
| Peritoneal Macrophages (PMs) & Human Aortic Smooth Muscle Cells (HASMCs) | 1 µg/mL for 6 hours | Apolipoprotein A-I (5 µg/mL) and HDL (20 µg/mL) | 5 hours | To measure cholesterol efflux in the presence or absence of formononetin. pubcompare.ai |
| THP-1-derived macrophages | 1 µg/mL for 6 hours | Endogenous (medium only) | 6 hours | To determine if kaempferol (B1673270) promotes cholesterol efflux. spandidos-publications.com |
| Bone Marrow-Derived Macrophages (BMDMs) | 1 µg/mL for 6 hours | Apolipoprotein A-I (5 µg/mL) and HDL (20 µg/mL) | 5 hours | To assess the ability of macrophage cholesterol efflux after treatment with triflusal. pubcompare.ai |
Probing the Role of Specific Sterol Transport Proteins and Regulators of Lipid Metabolism
The movement of cholesterol across cellular membranes is not a passive process but is mediated by a suite of specific transport proteins. Cholesterol efflux assays using 3-Dodecanoyl-NBD-cholesterol are instrumental in studying the function of these key transporters. The primary proteins involved in cholesterol efflux to apoA-I and HDL are ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and scavenger receptor class B type I (SR-BI). researchgate.netspandidos-publications.com
By measuring the efflux of the fluorescent cholesterol analog, researchers can infer the activity of these transporters. For example, studies have used this assay to demonstrate that certain natural compounds, like kaempferol, can increase the expression of ABCA1, ABCG1, and SR-BI, which correlates with an observed increase in cholesterol efflux from macrophages. spandidos-publications.com This provides a functional link between the expression of these transport proteins and the cell's ability to rid itself of excess cholesterol. Therefore, 3-Dodecanoyl-NBD-cholesterol serves as a functional probe to investigate how different signaling pathways and pharmacological agents regulate the activity of the cellular machinery responsible for maintaining cholesterol homeostasis. researchgate.netspandidos-publications.com
Analysis of Lipid Protein and Lipid Lipid Interactions Within Complex Membrane Environments
Detection and Characterization of Direct and Indirect Interactions with Membrane-Associated Proteins
The unique fluorescent properties of NBD-cholesterol analogs are leveraged to detect and characterize their binding to membrane-associated proteins. Techniques such as Förster Resonance Energy Transfer (FRET) and fluorescence quenching are instrumental in these studies. nih.govmdpi.com When NBD-cholesterol binds to a protein, changes in its fluorescence signal—such as intensity, emission wavelength, and lifetime—can reveal detailed information about the binding event and the nature of the binding site. nih.govresearchgate.net
A key example is the study of NBD-cholesterol's interaction with the Niemann-Pick C1 (NPC1) protein, which is implicated in intracellular cholesterol trafficking. nih.gov Research has shown that fluorescent cholesterol analogs, including NBD-cholesterol, exhibit enhanced fluorescence upon binding to purified NPC1. nih.gov This binding is rapid, occurring in less than a minute, and displays high affinity. nih.gov Dynamic quenching experiments revealed that the bound NBD-cholesterol is almost entirely shielded from the aqueous environment, suggesting it is buried within a deep hydrophobic pocket of the NPC1 protein. nih.gov Furthermore, the binding of NBD-cholesterol to NPC1 could be inhibited by other sterols, including native cholesterol, indicating that they compete for the same binding site. nih.gov
Similarly, the interaction between NBD-cholesterol and the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the movement of cholesterol into mitochondria, has been characterized. researchgate.net In the absence of the StAR protein, NBD-cholesterol in an aqueous buffer shows very low fluorescence. researchgate.net However, upon binding to StAR, its fluorescence intensity increases dramatically, accompanied by a significant blue shift in its maximum emission wavelength. researchgate.net This spectral shift from approximately 562 nm to 530 nm signifies the movement of the NBD fluorophore from a polar aqueous environment to a nonpolar, hydrophobic one within the protein. researchgate.net
These studies exemplify how 3-Dodecanoyl-NBD-cholesterol and similar analogs act as sensitive reporters for direct lipid-protein interactions, providing insights into binding affinity, kinetics, and the microenvironment of the sterol-binding pocket.
Table 1: Spectroscopic Changes of NBD-Cholesterol Upon Protein Binding
| Protein | Observed Fluorescence Change | Inferred Property of Interaction | Citation |
|---|---|---|---|
| Niemann-Pick C1 (NPC1) | Enhanced fluorescence; Quenching protection | Binding to a deep hydrophobic pocket | nih.gov |
| Steroidogenic Acute Regulatory (StAR) | >10-fold increase in fluorescence intensity; 32 nm blue shift (562 nm to 530 nm) | Movement of probe into a nonpolar protein environment | researchgate.net |
Elucidation of Cholesterol's Modulatory Effects on Membrane Protein Conformation and Function
Cholesterol is a crucial modulator of the physical properties of cellular membranes, influencing fluidity, thickness, and lipid packing. researchgate.netmdpi.com These alterations to the membrane environment, in turn, have profound effects on the conformation and function of embedded membrane proteins. nih.gov Cholesterol can influence proteins indirectly by changing the bulk properties of the membrane "solvent" or directly by binding to specific sites on the protein as an allosteric modulator. nih.gov
Fluorescent analogs like 3-Dodecanoyl-NBD-cholesterol are used to probe these effects. By tracking the distribution and dynamics of the cholesterol analog, researchers can correlate the localization of cholesterol with changes in protein activity. The design of 3-Dodecanoyl-NBD-cholesterol, which allows it to orient properly within the bilayer and present its fluorescent tag externally, is particularly advantageous for these studies. glpbio.comcaymanchem.com This is a significant improvement over older analogs like 22-NBD-cholesterol or 25-NBD-cholesterol, which have the fluorophore on the hydrophobic tail. mdpi.com These tail-labeled analogs often exhibit anomalous behavior, such as preferring disordered membrane regions and even adopting an inverted orientation, which does not accurately mimic native cholesterol. mdpi.comresearchgate.net
The ability of cholesterol to promote the formation of liquid-ordered (Lo) domains, often called lipid rafts, is a key mechanism by which it modulates protein function. researchgate.netnih.gov These domains act as platforms that concentrate or exclude certain proteins, thereby regulating cellular signaling processes. mdpi.com By using probes like 3-Dodecanoyl-NBD-cholesterol, which can partition into these domains, it is possible to visualize how cholesterol-rich environments influence the organization and function of associated proteins. scbt.com
Studies on Ceramide-Induced Lipid Redistribution, Membrane Adhesion, and Phase Separation Dynamics
Ceramides are bioactive lipids that can be generated in membranes through the action of the enzyme sphingomyelinase on sphingomyelin. mdpi.com The generation of ceramide can dramatically alter the lateral organization of lipids, leading to significant functional consequences for the cell. mdpi.comnih.gov One of the most notable effects of ceramide is its ability to displace cholesterol from liquid-ordered (Lo) domains. nih.govresearchgate.netresearchgate.net
Fluorescent cholesterol analogs are critical tools for observing these ceramide-induced dynamics. Studies using NBD-cholesterol probes have provided direct visual evidence of cholesterol redistribution following ceramide generation. researchgate.net In model membranes that mimic the Lo/Ld phase separation of rafts, NBD-cholesterol probes reproduce the modest enrichment of cholesterol in Lo domains. researchgate.net When ceramide is generated enzymatically in these membranes, the NBD-cholesterol probe is displaced, allowing for the direct optical visualization of cholesterol redistribution. researchgate.net
Table 2: Effect of Ceramide on Lipid Domain Organization
| Phenomenon | Method of Observation | Role of Fluorescent Cholesterol Probe | Citations |
|---|---|---|---|
| Cholesterol Displacement | Fluorescence Microscopy | Visualizes the redistribution of the cholesterol analog from Lo domains upon ceramide generation. | nih.govresearchgate.net |
| Ceramide-Rich Domain Formation | Atomic Force Microscopy, Fluorescence Spectroscopy | The exclusion of cholesterol analogs helps to define the boundaries and properties of the new ceramide-induced gel phases. | nih.govresearchgate.net |
| Membrane Reorganization | Confocal Fluorescence Imaging, FCS | Tracks changes in lipid mobility and domain structure in real-time. | nih.gov |
Advanced Methodological Frameworks and Spectroscopic Techniques Employing 3 Dodecanoyl Nbd Cholesterol
The fluorescent cholesterol analog, 3-Dodecanoyl-NBD-cholesterol, has emerged as a valuable tool in the study of lipid dynamics within cellular and model systems. Its unique properties, with a hydrophilic NBD fluorophore attached to the cholesterol backbone via a 12-carbon spacer, allow it to mimic the behavior of native cholesterol in membranes while providing a means for sensitive detection. glpbio.comcaymanchem.com This design facilitates the proper orientation of the cholesterol moiety within the lipid bilayer, with the fluorescent tag positioned at the membrane-water interface. glpbio.comcaymanchem.cominterchim.fr This strategic placement minimizes the perturbation of the membrane's hydrophobic core, making it a more reliable reporter of cholesterol's behavior compared to analogs where the fluorophore is attached to the hydrophobic tail. glpbio.comcaymanchem.cominterchim.fr
Comparative Analysis and Probe Validation in Diverse Research Contexts
Advantages and Methodological Considerations Compared to Other NBD-Cholesterol Analogs (e.g., 25-NBD Cholesterol)
The design of 3-Dodecanoyl-NBD-cholesterol, where the hydrophilic NBD (Nitrobenzoxadiazole) fluorophore is attached to the hydrophilic end of cholesterol via a 12-carbon spacer, offers distinct advantages over other NBD-cholesterol analogs like 25-NBD cholesterol. caymanchem.cominterchim.fr This specific design allows the cholesterol moiety to orient itself correctly within membrane bilayers, while the fluorescent tag is positioned outside the bilayer. caymanchem.cominterchim.fr This is believed to more accurately model the natural behavior of cholesterol in membranes. caymanchem.cominterchim.fr
In contrast, 25-NBD cholesterol, which has the NBD group directly attached to the 25th carbon at the hydrophobic tail, can lead to an inverted orientation in model membranes and has been observed to be mistargeted to mitochondria within cells. nih.gov The placement of the fluorophore at the hydrophobic end can disrupt the natural packing of the sterol within the membrane. caymanchem.cominterchim.fr While 22-NBD-cholesterol has also been used and is recognized for its ability to bind with high affinity to intracellular cholesterol-binding proteins, controversy remains regarding the precise location and orientation of the NBD group for both 22- and 25-NBD-cholesterol within the lipid bilayer. nih.govmdpi.com
The choice of linkage between the cholesterol and the fluorophore is also a critical methodological consideration. Studies have shown that carbamate-linked NBD-cholesterol probes exhibit a stronger preference for liquid-ordered (Lo) domains in model membranes compared to those with an ester linkage, highlighting the importance of optimizing the probe and linker for a more accurate representation of cholesterol's behavior. researchgate.net
Interactive Data Table 1: Comparison of NBD-Cholesterol Analogs
| Feature | 3-Dodecanoyl-NBD-Cholesterol | 25-NBD Cholesterol | 22-NBD-Cholesterol |
| Fluorophore Position | Attached to hydrophilic end via a 12-carbon spacer caymanchem.cominterchim.fr | Attached to the 25th carbon (hydrophobic tail) caymanchem.cominterchim.fr | Attached to the 22nd carbon (hydrophobic tail) nih.gov |
| Membrane Orientation | Designed for proper orientation with fluorophore outside the bilayer caymanchem.cominterchim.fr | Can exhibit an "upside-down" orientation nih.gov | Subject of ongoing research and debate mdpi.com |
| Cellular Targeting | Models cholesterol behavior more closely caymanchem.cominterchim.fr | Shown to be mistargeted to mitochondria nih.gov | Binds to intracellular cholesterol-binding proteins nih.gov |
| Phase Partitioning | Carbamate-linked versions show preference for Lo domains researchgate.net | Partitions into the liquid-disordered (ld) phase mdpi.com | Prefers the cholesterol-poor liquid disordered (ld) phase mdpi.com |
Comparative Performance with Non-NBD Fluorescent Sterol Analogs (e.g., Dehydroergosterol)
When compared to non-NBD fluorescent sterol analogs like dehydroergosterol (B162513) (DHE), 3-Dodecanoyl-NBD-cholesterol offers different advantages and disadvantages. DHE is a naturally occurring fluorescent sterol that is structurally very similar to cholesterol and is considered to mimic many of its properties faithfully. nih.gov It can replace a significant portion of endogenous cholesterol in cultured cells without causing adverse effects. nih.gov However, DHE's fluorescence properties, including UV excitation and lower quantum yield, can be challenging for certain microscopy applications. researchgate.net
Fluorescent sterols with covalently attached dyes like NBD or BODIPY generally offer higher fluorescence intensity and are more suitable for live-cell imaging. researchgate.netacs.org However, the presence of the dye can significantly alter the biophysical properties of the analog, potentially leading to a reduced ability to condense membranes or an incorrect orientation within the membrane. acs.org For instance, while some BODIPY-cholesterol analogs have been shown to have a minimal perturbing effect on bilayer properties, others may not be as efficient as cholesterol in ordering lipid acyl chains. nih.gov
In a high-throughput screening assay for cholesterol efflux, 3-Dodecanoyl-NBD-cholesterol (referred to as C12-NBD cholesterol in the study) showed increased efflux after cAMP treatment in the absence of acceptors, a response not seen with 22-NBD cholesterol. nih.gov This suggests that for specific functional assays, the choice of fluorescent analog is critical.
Interactive Data Table 2: Performance Comparison with Non-NBD Analogs
| Analog | Advantages | Disadvantages | Research Findings |
| 3-Dodecanoyl-NBD-Cholesterol | High fluorescence, suitable for live-cell imaging researchgate.net | Potential for dye-induced membrane perturbation acs.org | Showed increased efflux in a specific cell-based assay compared to 22-NBD cholesterol nih.gov |
| Dehydroergosterol (DHE) | Structurally very similar to cholesterol, mimics its properties well nih.gov | UV excitation, lower quantum yield, potential for photobleaching researchgate.net | Can replace up to 90% of cellular cholesterol without adverse effects nih.gov |
| BODIPY-Cholesterol | High fluorescence, good for imaging researchgate.net | Can be less efficient in ordering lipid chains than cholesterol nih.gov | Some analogs show minimal perturbation of bilayer properties nih.gov |
Strategies for Mitigating and Interpreting Potential Probe Perturbation Effects on Membrane Systems
The introduction of any fluorescent probe into a membrane system carries the risk of altering the very properties being studied. It is crucial to be aware of and mitigate these potential perturbation effects.
Strategies for Mitigation:
Use the lowest possible probe concentration: Many studies suggest that using probe concentrations of 1 mol% or less minimizes the perturbation of the membrane's structure and dynamics. core.ac.uk
Careful probe selection: As discussed, the structure of the probe, including the fluorophore and linker, significantly impacts its behavior. researchgate.net Choosing a probe designed to mimic the natural lipid as closely as possible is essential.
Control experiments: Comparing results with multiple fluorescent analogs and, where possible, with non-fluorescent methods can help validate the findings.
Interpreting Potential Perturbation Effects:
Awareness of Fluorophore-Specific Effects: The NBD group itself can have specific effects. Its orientation can influence its fluorescence lifetime, and its presence can induce disorder in the surrounding lipid chains, particularly at higher concentrations. core.ac.ukmdpi.com The position of the NBD group is critical; when located near the glycerol (B35011) backbone, it may cause less perturbation to the headgroup region. core.ac.uk
Correlation with Biophysical Measurements: Combining fluorescence data with techniques like differential scanning calorimetry (DSC) can provide a more complete picture of how the probe affects membrane properties such as phase transitions. core.ac.uk
By carefully considering these factors, researchers can more accurately interpret the data obtained using 3-Dodecanoyl-NBD-cholesterol and other fluorescent probes, leading to a more reliable understanding of cholesterol's function in biological membranes.
Future Perspectives and Emerging Research Avenues Utilizing 3 Dodecanoyl Nbd Cholesterol
Potential for Integration with Multi-Modal Imaging and Biophysical Techniques
The strong fluorescence properties of the NBD group make 3-dodecanoyl-NBD-cholesterol highly compatible with a range of advanced imaging and biophysical techniques. scbt.com Its distinct photostability and reactivity with biological membranes are advantageous for real-time tracking of cholesterol's journey through the cell. scbt.com
Future research will likely see the increased integration of 3-dodecanoyl-NBD-cholesterol with multi-modal imaging platforms. This involves combining fluorescence microscopy with other powerful techniques such as atomic force microscopy (AFM) and Förster resonance energy transfer (FRET). The synergy of these methods allows for the simultaneous visualization of membrane topography and the localization of the fluorescent cholesterol analog. For instance, correlated AFM and fluorescence imaging has already provided evidence for the dynamic displacement of cholesterol from certain membrane domains. researchgate.net
Furthermore, the application of 3-dodecanoyl-NBD-cholesterol in conjunction with techniques like fluorescence correlation spectroscopy (FCS) and total internal reflection fluorescence microscopy (TIRFM) can provide quantitative data on lipid diffusion, membrane fluidity, and the formation of transient lipid domains. frontiersin.org These approaches offer the potential to build a more comprehensive picture of how cholesterol influences membrane organization and function at the nanoscale.
Elucidating Novel Biological Roles of Cholesterol in Uncharted Cellular Processes
Cholesterol is a critical component of cellular membranes, influencing their fluidity, permeability, and the function of embedded proteins. medchemexpress.com While much is known about its structural role, its involvement in a myriad of cellular processes is still being uncovered. 3-Dodecanoyl-NBD-cholesterol serves as a powerful probe to investigate these uncharted territories. scbt.compubcompare.ai
By tracking the movement and localization of this fluorescent analog, researchers can gain insights into cholesterol's role in processes such as:
Autophagy: The process of cellular self-cleaning is intricately linked to membrane dynamics. Future studies could use 3-dodecanoyl-NBD-cholesterol to visualize how cholesterol distribution changes during the formation of autophagosomes and their subsequent fusion with lysosomes.
Viral Entry and Egress: Many viruses exploit cholesterol-rich membrane domains, often called lipid rafts, for entry into and exit from host cells. Visualizing the interaction of viral particles with membranes labeled with 3-dodecanoyl-NBD-cholesterol can help to elucidate the precise mechanisms of these processes.
Intracellular Signaling Cascades: The spatial organization of signaling molecules within the plasma membrane is crucial for proper cell communication. By observing the co-localization of 3-dodecanoyl-NBD-cholesterol with signaling proteins, researchers can investigate how cholesterol-rich domains modulate signal transduction pathways. For example, the disruption of lipid-ordered domains has been shown to affect EGFR phosphorylation. frontiersin.org
The ability to directly visualize cholesterol dynamics in living cells provides a unique opportunity to connect changes in membrane composition to specific cellular events, thereby uncovering novel biological functions of this essential lipid. pubcompare.ai
Advancements in Systems Lipidomics and Quantitative Membrane Biophysics Research
The field of lipidomics, which aims to comprehensively analyze the full complement of lipids in a biological system, is rapidly advancing. 3-Dodecanoyl-NBD-cholesterol can play a significant role in this field by providing a dynamic perspective to the static snapshots offered by mass spectrometry-based lipidomics. frontiersin.org
By integrating data from fluorescence imaging of 3-dodecanoyl-NBD-cholesterol with quantitative lipidomics data, researchers can build more sophisticated models of membrane organization. This "systems lipidomics" approach will allow for a more holistic understanding of how the interplay of different lipid species, including cholesterol, governs membrane properties and cellular function.
In the realm of quantitative membrane biophysics, 3-dodecanoyl-NBD-cholesterol is instrumental in studying the physical principles that govern membrane behavior. pubcompare.ai Its use in model membrane systems, such as giant unilamellar vesicles (GUVs) and supported lipid bilayers (SLBs), allows for the precise measurement of key biophysical parameters. For example, studies have utilized this probe to examine the partitioning of cholesterol between different lipid phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) domains. researchgate.net
Q & A
Q. How can researchers validate 3-Dodecanoyl-NBD-cholesterol data against traditional ultracentrifugation-based LDL measurements?
- Methodological Answer : Use the Friedewald formula (LDL-C = Total Cholesterol − HDL-C − Triglycerides/5) as a benchmark. For direct comparison, isolate LDL via sequential ultracentrifugation (density = 1.019–1.063 g/mL) and measure 3-Dodecanoyl-NBD-cholesterol incorporation via fluorescence correlation spectroscopy (FCS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
